CID 2792397

Description

CID 2792397 (PubChem Compound Identifier 2792397) is a chemical entity cataloged in the PubChem database. Compounds are typically assigned CIDs based on their structural uniqueness and experimental or theoretical characterization .

Properties

IUPAC Name |

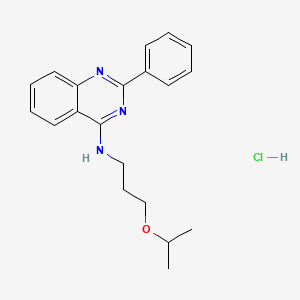

2-phenyl-N-(3-propan-2-yloxypropyl)quinazolin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O.ClH/c1-15(2)24-14-8-13-21-20-17-11-6-7-12-18(17)22-19(23-20)16-9-4-3-5-10-16;/h3-7,9-12,15H,8,13-14H2,1-2H3,(H,21,22,23);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXEOYQBDRZJHGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCCNC1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Structurally Similar Compounds

2.2 Functional Similarity

Functionally similar compounds may share applications in drug discovery or material science. For instance:

- CAS 20358-06-9 (PubChem ID 2049887): A fluorinated thiazole derivative with high GI absorption and BBB permeability, used in CNS drug development .

- CAS 27383-92-2 (PubChem ID 13353744): A chlorinated benzoxazole with bioactivity scores comparable to antibiotics, emphasizing electronegative substituents in antimicrobial design .

Table 2: Functionally Similar Compounds

Methodological Notes

- Data Limitations : Direct experimental data for this compound are absent in the evidence. Comparisons are extrapolated from analogous compounds using PubChem’s standardization protocols .

- Similarity Metrics : Structural similarity scores (e.g., Tanimoto coefficients) and functional traits (e.g., LogP, solubility) are prioritized for cross-compound analysis .

- Experimental Validation: For novel compounds, guidelines stress the need for elemental analysis, spectroscopic data (NMR, MS), and pharmacological assays to confirm identity and activity .

Q & A

Basic Research Questions

Q. What are best practices for formulating hypotheses about CID 2792397's mechanisms?

- Methodological Answer : Apply the PICO framework (Population/Problem, Intervention/Indicator, Comparison, Outcome) to define variables. For example:

- Population: In vitro cell lines expressing Target X.

- Intervention: this compound at IC₅₀ concentrations.

- Comparison: Untreated controls or known inhibitors.

- Outcome: Changes in enzymatic activity .

Refine hypotheses using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align with gaps in existing studies .

Q. How to design initial experiments to assess this compound's biochemical properties?

- Methodological Answer :

- Step 1 : Define measurable objectives (e.g., solubility, stability in physiological buffers) using standardized protocols from chemistry handbooks .

- Step 2 : Use factorial design to test variables (e.g., pH, temperature) with triplicate measurements to account for experimental error .

- Step 3 : Validate results against published data for analogous compounds, noting deviations in purity or synthesis methods .

Advanced Research Questions

Q. How to resolve contradictions in reported pharmacological data for this compound?

- Methodological Answer :

- Data Triangulation : Compare methodologies across studies (e.g., assay type, cell lines, dosing regimens). For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .

- Statistical Reanalysis : Apply meta-analysis tools (e.g., RevMan) to aggregate data, testing for heterogeneity via I² statistics .

- Experimental Replication : Reproduce key studies under controlled conditions, documenting variables like solvent purity and instrument calibration .

Q. What methodologies optimize the synthesis of this compound for reproducibility?

- Methodological Answer :

- Protocol Standardization : Use reaction condition tables to detail catalysts, solvents, and purification steps (Example):

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Pd/C (10% wt) | |

| Solvent | Anhydrous DMF | |

| Purity Validation | HPLC (≥95% by area) |

Q. How to integrate multi-omics data to study this compound's polypharmacology?

- Methodological Answer :

- Data Integration Pipelines : Use tools like Cytoscape for network pharmacology to map interactions between this compound and proteomic/genomic targets .

- Dimensionality Reduction : Apply PCA or t-SNE to transcriptomic datasets to identify clusters of co-regulated genes post-treatment .

- Validation : Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity, CRISPR knockdown for target necessity) .

Methodological Tools and Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.